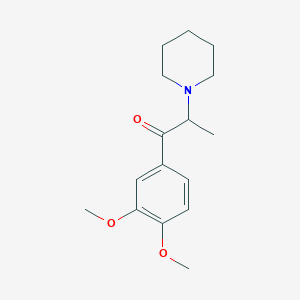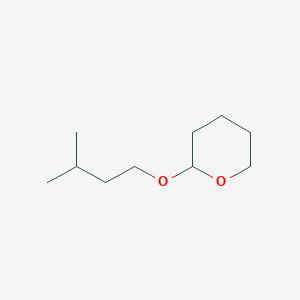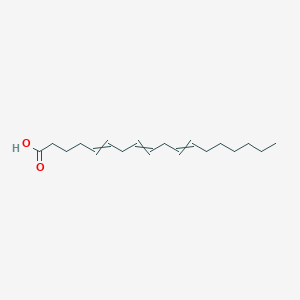
Octadeca-5,8,11-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-5,8,11-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by having three double bonds located at the 5th, 8th, and 11th carbon atoms. This compound is a member of the conjugated linolenic acids family and is known for its significant biological and industrial importance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-5,8,11-trienoic acid typically involves the use of linoleic acid as a starting material. The process includes the isomerization of linoleic acid to introduce the conjugated double bonds. This can be achieved through various catalytic methods, including the use of alkali metals or transition metal catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant oils. For instance, tung oil, which is rich in α-eleostearic acid, can be processed to obtain this compound. The extraction process includes steps like solvent extraction, purification, and distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octadeca-5,8,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxygen or other oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, typically using hydrogen gas in the presence of a catalyst.
Substitution: The double bonds in this compound can participate in substitution reactions, where atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Oxygen, peroxides, or other oxidizing agents under ambient or elevated temperatures.
Reduction: Hydrogen gas with catalysts like palladium or nickel under high pressure.
Substitution: Halogens or other electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Octadeca-5,8,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and other complex molecules.
Medicine: Its anti-inflammatory and anti-carcinogenic properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism by which octadeca-5,8,11-trienoic acid exerts its effects involves the incorporation into cellular lipids, promoting lipid peroxidation and cell death. This process is mediated by enzymes such as acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids like triacylglycerols. This leads to the generation of reactive oxygen species (ROS) and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Octadeca-5,8,11-trienoic acid can be compared with other similar compounds such as:
α-Linolenic acid (9Z,12Z,15Z-octadeca-9,12,15-trienoic acid): Unlike this compound, α-linolenic acid is an essential fatty acid with significant nutritional value.
γ-Linolenic acid (6Z,9Z,12Z-octadeca-6,9,12-trienoic acid): This compound is known for its anti-inflammatory properties and is found in evening primrose oil.
α-Eleostearic acid (9Z,11E,13E-octadeca-9,11,13-trienoic acid): Similar to this compound, α-eleostearic acid is found in tung oil and has industrial applications
This compound stands out due to its unique double bond positions and its role in inducing ferroptosis, making it a compound of interest in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
57193-13-2 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-5,8,11-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,10-11,13-14H,2-6,9,12,15-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
OQKSACYFUKAOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC=CCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



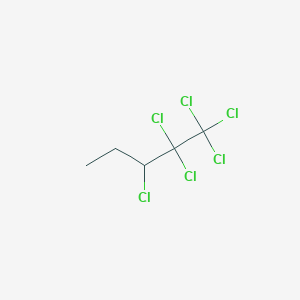
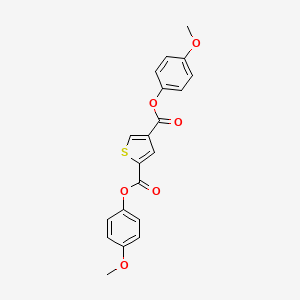
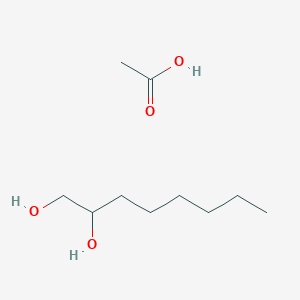

![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
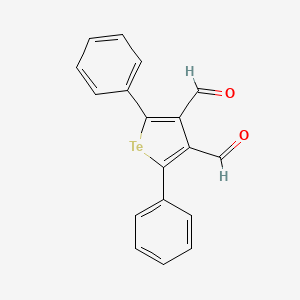

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
